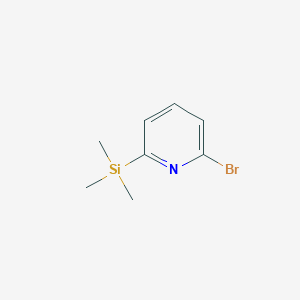

2-Bromo-6-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-6-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVGQGZQAUEZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459106 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59409-80-2 | |

| Record name | 2-bromo-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(trimethylsilyl)pyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-6-(trimethylsilyl)pyridine, a versatile bifunctional reagent crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, spectroscopic characterization, and its pivotal role as a building block in cross-coupling reactions. The synthesis of this valuable intermediate is also detailed, offering a complete profile for its effective application in the laboratory.

Core Characteristics and Physical Properties

2-Bromo-6-(trimethylsilyl)pyridine is a substituted pyridine derivative that has gained significant attention as a synthetic intermediate. The presence of a bromine atom at the 2-position and a trimethylsilyl group at the 6-position of the pyridine ring imparts a unique reactivity profile, making it a valuable tool for the construction of complex molecular architectures.

The trimethylsilyl group can act as a directing group or be replaced, while the bromo group is a prime site for cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the pyridine scaffold.

Table 1: Physical and Chemical Properties of 2-Bromo-6-(trimethylsilyl)pyridine and Related Compounds

| Property | 2-Bromo-6-(trimethylsilyl)pyridine | 2-Bromo-6-methylpyridine | 2-(Trimethylsilyl)pyridine |

| Molecular Formula | C₈H₁₂BrNSi | C₆H₆BrN | C₈H₁₃NSi |

| Molecular Weight | 230.18 g/mol [1] | 172.02 g/mol | 151.28 g/mol |

| Appearance | Colorless powder[1] | Liquid | Liquid |

| Boiling Point | Data not available | 102-103 °C @ 20 mmHg | 47-49 °C @ 5 mmHg |

| Density | Data not available | 1.512 g/mL at 25 °C | 0.9113 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.562 | n20/D 1.489 |

Solubility Profile

Based on its structure and the properties of analogous compounds, 2-Bromo-6-(trimethylsilyl)pyridine is expected to be soluble in a range of common organic solvents. Its nonpolar trimethylsilyl group and the polar pyridine ring suggest miscibility with ethers (such as diethyl ether and tetrahydrofuran), halogenated solvents (like dichloromethane and chloroform), and aromatic hydrocarbons (including toluene and benzene). Its solubility in polar protic solvents like alcohols may be more limited. Due to the hydrolytic sensitivity of the trimethylsilyl group under certain conditions, anhydrous solvents are recommended for most applications.

Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Bromo-6-(trimethylsilyl)pyridine. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the aromatic protons on the pyridine ring. A characteristic singlet for the nine equivalent protons of the trimethylsilyl group is expected to appear in the upfield region, typically around 0.3 ppm. The three protons on the pyridine ring will appear as a set of doublets and a triplet in the aromatic region, with coupling constants indicative of their relative positions. A published ¹H NMR spectrum reports the following chemical shifts in CDCl₃: δ 0.32 (s, 9H), 7.37 (dd, J=3.2, 6.0 Hz, 1H), 7.42 (dd, J=3.0, 3.2 Hz, 1H), 7.43 (d, J=3.0, 3.8 Hz, 1H).[1]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group at a high field. The aromatic carbons will resonate in the downfield region, with the carbon atom attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-6-(trimethylsilyl)pyridine will exhibit characteristic absorption bands. Key expected vibrations include:

-

C-H stretching from the aromatic ring and the trimethylsilyl group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring, typically in the 1600-1400 cm⁻¹ region.

-

Si-C stretching and bending vibrations associated with the trimethylsilyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 230.18 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Handling

Synthetic Protocol

A common method for the synthesis of 2-Bromo-6-(trimethylsilyl)pyridine involves the reaction of 2,6-dibromopyridine with a strong base, such as n-butyllithium, followed by quenching with chlorotrimethylsilane.[1] This procedure must be carried out under anhydrous and inert conditions to prevent the reaction of the highly reactive organolithium intermediate with moisture or oxygen.

Step-by-Step Synthesis Workflow:

Caption: Synthetic workflow for 2-Bromo-6-(trimethylsilyl)pyridine.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trimethylsilyl)pyridine is not widely available, the safety precautions should be based on its structural components and related compounds.

-

2-Bromopyridine derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[2]

-

Organosilicon compounds can be flammable and may have specific handling requirements.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Chemical Reactivity and Applications in Cross-Coupling Reactions

The utility of 2-Bromo-6-(trimethylsilyl)pyridine in organic synthesis stems from its ability to participate in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position serves as a versatile handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. 2-Bromo-6-(trimethylsilyl)pyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the pyridine ring. The reaction is tolerant of many functional groups and is a cornerstone of modern drug discovery.[3][4][5]

Generalized Suzuki-Miyaura Coupling Protocol:

-

To a reaction vessel under an inert atmosphere, add 2-Bromo-6-(trimethylsilyl)pyridine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. This reaction is also applicable to 2-Bromo-6-(trimethylsilyl)pyridine for the formation of C-C bonds. Organostannanes are often stable and tolerant of various functional groups, although their toxicity is a concern.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12] This reaction provides a powerful method for the synthesis of 2-alkynyl-6-(trimethylsilyl)pyridines, which are valuable intermediates for further transformations.

Conclusion

2-Bromo-6-(trimethylsilyl)pyridine is a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature allows for selective transformations at both the 2- and 6-positions of the pyridine ring. While some of its physical properties are not yet extensively documented, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is well-established, making it an indispensable tool for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides the foundational knowledge for researchers to effectively and safely utilize this important synthetic intermediate.

References

- 6-Bromo-2-(hydroxymethyl)pyridine - ChemBK. (2024, April 9).

- 2 Bromo 6 Methylpyridin 3 Ol at ₹ 52000/kg | Hyderabad | ID: 2855457792030 - IndiaMART.

- 2-broMo-6-(triMethylsilyl)pyridine synthesis - ChemicalBook.

- 2-Bromopyridine Safety D

- Sigma-Aldrich - Safety D

- 2-Bromo-6-hydrazinylpyridine - PMC.

- 2-Bromo-6-methoxynaphthalene(5111-65-9)IR1 - ChemicalBook.

- MATERIAL SAFETY D

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.

- SAFETY D

- 2-Bromo-6-methylpyridine 98 5315-25-3 - Sigma-Aldrich.

- 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Contact Us | Thermo Scientific Chemicals.

- Pyridine, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology.

- 5315-25-3|2-Bromo-6-methylpyridine|BLD Pharm.

- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (2023, April 28).

- Sonogashira Coupling - Organic Chemistry Portal.

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Public

- SAFETY DATA SHEET - Sigma-Aldrich. (2023, November 3).

- 98626-92-7|2-Bromo-6-(methylsulfonyl)pyridine|BLD Pharm.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes - ResearchG

- Sonogashira coupling - Wikipedia.

- Pyridine(110-86-1) 13C NMR spectrum - ChemicalBook.

- Pyridine, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.

- Stille Coupling | NROChemistry.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).

- The Mechanisms of the Stille Reaction - University of Windsor.

- EPA/NIH Mass Spectral D

- FTIR spectrum for Pyridine | Download Table - ResearchG

- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- 13C NMR Chemical Shift - Oregon St

- a guide to 13c nmr chemical shift values - Compound Interest.

- Stille Coupling - Chemistry LibreTexts. (2023, June 30).

- Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6).

- Wiley-VCH 2007 - Supporting Inform

- Infrared Absorption Spectra of Qu

Sources

- 1. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(trimethylsilyl)pyridine in Organic Solvents

Foreword: Navigating the Solvent Landscape for a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who drive innovation, the selection of an appropriate solvent system is a foundational pillar of successful chemical synthesis and purification. This guide is dedicated to providing a comprehensive understanding of the solubility characteristics of 2-Bromo-6-(trimethylsilyl)pyridine, a versatile heterocyclic building block. In the absence of extensive published quantitative data, this document will equip you with the theoretical framework and practical methodologies to confidently predict and experimentally determine its solubility in a range of common organic solvents. Our approach is grounded in the principle of "like dissolves like" and leverages predictive models to offer a robust starting point for your experimental design.

Understanding the Molecular Profile of 2-Bromo-6-(trimethylsilyl)pyridine

Before delving into its solubility, it is crucial to understand the structural and electronic features of 2-Bromo-6-(trimethylsilyl)pyridine. The molecule consists of a pyridine ring, a polar aromatic heterocycle, substituted with a bromine atom and a nonpolar trimethylsilyl (TMS) group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as an acceptor).

-

Bromo Group: The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

-

Trimethylsilyl (TMS) Group: The TMS group is bulky and nonpolar, comprised of a silicon atom bonded to three methyl groups. This group significantly influences the molecule's steric profile and introduces lipophilic character.

The interplay of these functional groups results in a molecule with a moderate overall polarity. This duality is key to understanding its solubility behavior across a spectrum of organic solvents.

A Predictive Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. We can categorize solvents based on their polarity into three main groups: polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents (e.g., methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: These solvents (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide) have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are not capable of significant hydrogen bonding.

Based on the structure of 2-Bromo-6-(trimethylsilyl)pyridine, we can predict its general solubility trends. The polar pyridine ring and bromo group suggest solubility in polar solvents, while the nonpolar TMS group indicates potential solubility in nonpolar solvents.

Predicted Solubility of 2-Bromo-6-(trimethylsilyl)pyridine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low to Moderate | The nonpolar TMS group should facilitate some interaction, but the overall polarity of the pyridine ring will limit high solubility. |

| Toluene | Moderate to High | The aromatic nature of toluene can interact favorably with the pyridine ring via π-π stacking, in addition to van der Waals interactions with the TMS group. | |

| Polar Aprotic | Diethyl Ether | Moderate to High | The moderate polarity of diethyl ether should be compatible with the overall polarity of the solute. |

| Tetrahydrofuran (THF) | High | THF's polarity is well-suited to dissolve moderately polar compounds. Its ability to act as a hydrogen bond acceptor can interact with any potential weak C-H donors. | |

| Ethyl Acetate | Moderate to High | Similar in polarity to THF, it should be a good solvent. | |

| Dichloromethane (DCM) | High | A versatile solvent for a wide range of organic compounds with moderate polarity. | |

| Chloroform | High | Similar to DCM, it is an effective solvent for many organic molecules. | |

| Acetone | Moderate to High | Its polarity should allow for good dissolution. | |

| Acetonitrile | Moderate | While polar, its character may be less compatible than other polar aprotic solvents. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A very strong polar aprotic solvent, likely to be a very effective solvent for this compound. | |

| Polar Protic | Methanol | Moderate | The polar nature of methanol and its ability to hydrogen bond will interact with the pyridine nitrogen, but the nonpolar TMS group may limit very high solubility. |

| Ethanol | Moderate | Similar to methanol, it should be a reasonably good solvent. | |

| Isopropanol | Moderate | The increased nonpolar character compared to methanol and ethanol might slightly improve solubility due to the TMS group. |

A Deeper Dive: Hansen Solubility Parameters (HSP) for Enhanced Prediction

For a more quantitative prediction of solubility, we can turn to Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

By comparing the estimated HSP of the solute to the known HSP of various solvents, a more refined prediction of solubility can be made. Solvents with HSP values closer to that of the solute are more likely to be effective. This approach is particularly useful for selecting solvent mixtures to achieve a desired solubility.[1][2]

Caption: Workflow for predicting the solubility of 2-Bromo-6-(trimethylsilyl)pyridine.

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are valuable, experimental verification is essential for scientific rigor. The following protocol provides a reliable method for determining the solubility of 2-Bromo-6-(trimethylsilyl)pyridine in a given organic solvent at a specific temperature.

Materials and Equipment:

-

2-Bromo-6-(trimethylsilyl)pyridine

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-6-(trimethylsilyl)pyridine into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume or mass of the selected solvent to the vial.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for slowly dissolving compounds.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid. This step is critical to avoid artificially high solubility values.

-

Accurately weigh the filtered solution.

-

-

Analysis of the Saturated Solution:

-

Prepare a series of standard solutions of 2-Bromo-6-(trimethylsilyl)pyridine of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 2-Bromo-6-(trimethylsilyl)pyridine in the filtered saturated solution using the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the solute in the saturated solution. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for determining the solubility of a compound.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-(trimethylsilyl)pyridine should always be consulted, general precautions for handling substituted pyridines and organosilicon compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion: A Practical Path to Understanding Solubility

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromo-6-(trimethylsilyl)pyridine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently select the optimal solvent system for their specific application, whether it be for chemical synthesis, purification, or formulation in drug development. The principles and methodologies outlined herein are designed to be a self-validating system, empowering you to generate reliable and reproducible solubility data.

References

-

Pipzine Chemicals. 2-Bromo-6-(Hydroxymethyl)pyridine. [Link]

-

National Center for Biotechnology Information. "Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors." PubChem. [Link]

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube, 11 Feb. 2025. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

National Center for Biotechnology Information. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals." PubChem. [Link]

-

Avantor. MATERIAL SAFETY DATA SHEET: PYRIDINE. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

Sources

Strategic Synthesis: 2-Bromo-6-(trimethylsilyl)pyridine via Selective Monolithiation

Executive Summary

Target Molecule: 2-Bromo-6-(trimethylsilyl)pyridine CAS: 59409-80-2 Primary Application: Bifunctional "molecular glue" for fragment-based drug discovery (FBDD) and ligand synthesis (e.g., Pybox, Bipyridine derivatives).

This technical guide details the high-fidelity synthesis of 2-bromo-6-(trimethylsilyl)pyridine starting from 2,6-dibromopyridine. Unlike symmetrical functionalizations, this protocol requires breaking the symmetry of the starting material with high selectivity. The core methodology relies on a kinetically controlled Lithium-Halogen Exchange (Li-HE) at cryogenic temperatures to generate a mono-lithiated intermediate, which is subsequently trapped with chlorotrimethylsilane (TMSCl).

Key Technical Challenges Solved:

-

Bis-silylation: Preventing the formation of 2,6-bis(trimethylsilyl)pyridine.

-

Scrambling: Avoiding "Halogen Dance" mechanisms where the lithium migrates to the 3- or 4-position.

-

Hydrolysis: Managing the moisture sensitivity of the TMS group during workup.

Mechanistic Underpinnings[1]

The success of this synthesis hinges on the distinct difference in reaction rates between Lithium-Halogen Exchange and Proton Abstraction (deprotonation).

The Kinetic Hierarchy

When n-Butyllithium (n-BuLi) is added to 2,6-dibromopyridine at -78°C, the Li-Br exchange occurs orders of magnitude faster than the deprotonation of the pyridine ring hydrogens. This selectivity is driven by the formation of a stabilized "ate" complex transition state and the thermodynamic stability of the resulting aryl lithium species.

-

Reaction A (Desired): 2,6-Dibromopyridine + n-BuLi

2-Bromo-6-lithiopyridine + n-BuBr.[1] -

Reaction B (Undesired): 2-Bromo-6-lithiopyridine + n-BuLi

2,6-Dilithiopyridine (leads to bis-TMS). -

Reaction C (Undesired): Isomerization to 3-lithio species (Halogen Dance) if temperature > -60°C.

The "Inverse Addition" Myth

While inverse addition (adding substrate to base) is common in some lithiations, direct addition (adding base to substrate) is preferred here. By maintaining a high concentration of the dibromide relative to the base during addition, you statistically favor mono-lithiation over di-lithiation.

Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Role |

| 2,6-Dibromopyridine | >98% Purity | Substrate |

| n-Butyllithium | 1.6M or 2.5M in Hexanes | Lithiating Agent |

| Trimethylsilyl chloride (TMSCl) | Distilled over CaH₂ | Electrophile |

| THF | Anhydrous (Na/Benzophenone) | Solvent (Coordinating) |

| Reaction Vessel | Flame-dried, Ar/N₂ atm | Environment |

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush continuously with dry Argon.

Step 2: Solvation Charge the flask with 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL) . Stir until fully dissolved. Cool the solution to -78°C using a dry ice/acetone bath.

-

Critical Check: Ensure the internal temperature reaches -78°C before proceeding.[2]

Step 3: Lithiation (The Critical Window) Add n-BuLi (1.05 equiv, 44.3 mmol) dropwise via the addition funnel over 20–30 minutes.

-

Observation: The solution will typically turn a yellow/orange color, indicating the formation of the 2-bromo-6-lithiopyridine species.

-

Control: Maintain internal temperature below -70°C. A rapid exotherm indicates too fast addition, which risks scrambling.

-

Aging: Stir at -78°C for exactly 30 minutes. Do not over-stir, as thermodynamic equilibration can lead to side products.

Step 4: Electrophilic Trapping Add TMSCl (1.2 equiv, 50.6 mmol) dropwise to the cold solution. The color may lighten.

-

Kinetics: The trapping is extremely fast.

-

Warming: Allow the reaction to stir at -78°C for 15 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

Step 5: Quench & Workup Quench the reaction with saturated aq. NH₄Cl (50 mL) .

-

Extract with Diethyl Ether (3 x 50 mL) . (Ether is preferred over DCM to avoid halogen exchange issues during concentration).

-

Wash combined organics with Brine (50 mL) .

-

Dry over MgSO₄ , filter, and concentrate in vacuo.

Step 6: Purification The crude oil is typically purified via vacuum distillation (bp ~110°C @ 0.5 mmHg) or flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

-

Yield Target: 85–92%.[3]

Visualization: Reaction Workflow

Figure 1: Process flow diagram for the cryogenic lithiation-silylation sequence.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| High levels of Starting Material | Quenching due to wet solvent or insufficient n-BuLi titer. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |

| Formation of 2,6-bis(TMS)pyridine | Excess n-BuLi or local concentration hot-spots. | Strict 1.05 eq stoichiometry. Increase stirring rate during addition. |

| Product degradation on silica | Acidic hydrolysis of TMS group. | Pre-treat silica gel with 1% Triethylamine in Hexanes. |

| Low Yield / Complex Mixture | Temperature rose above -60°C during lithiation.[2] | Use an internal thermometer. Add n-BuLi slower. |

Alternative Industrial Route (TurboGrignard)

For kilogram-scale applications where -78°C is impractical, the use of TurboGrignard (

-

Protocol: Treat 2,6-dibromopyridine with

-PrMgCl -

Advantage: The complexation of LiCl breaks up the Grignard aggregates, increasing reactivity while maintaining the stability of the magnesiated intermediate at higher temperatures.

References

-

Parham, W. E.; Piccirilli, R. M. (1977). "Selective Lithiation of Bromopyridines". The Journal of Organic Chemistry, 42(2), 257–260. [Link]

- Significance: The foundational text establishing the kinetics of selective monolithiation in poly-halogen

-

Cai, D. et al. (2002). "Synthesis of 2,6-Disubstituted Pyridines". The Journal of Organic Chemistry, 67(22), 7829–7832. [Link]

- Significance: Provides modern, optimized protocols for 2,6-functionaliz

- Adamczyk, M. et al. (2003). "Production of (6-bromopyridin-2-yl)trimethylsilane". U.S. Patent Application 20030130511.

Sources

Technical Guide: Purity Analysis of 2-Bromo-6-(trimethylsilyl)pyridine

Executive Summary

2-Bromo-6-(trimethylsilyl)pyridine (2-Br-6-TMS) is a bifunctional building block critical for modular scaffold construction in medicinal chemistry. Its utility lies in the orthogonal reactivity of its substituents: the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the trimethylsilyl (TMS) group serves as a masked proton, a steric blocking group, or a handle for Hiyama coupling.

However, the C(sp2)–Si bond in electron-deficient heterocycles is kinetically labile. This molecule presents a unique analytical paradox: it is susceptible to protodesilylation under the acidic conditions typical of reverse-phase HPLC, yet prone to nucleophilic desilylation under strong basic conditions.

This guide provides a validated, orthogonal analytical strategy combining GC-MS (for volatile impurities), Neutral-pH HPLC (for non-volatiles), and qNMR (for absolute potency), ensuring data integrity for drug development applications.

Part 1: Chemical Context & Impurity Profile

Understanding the synthesis and degradation pathways is prerequisite to selecting analytical parameters. 2-Br-6-TMS is typically synthesized via halogen-lithium exchange of 2,6-dibromopyridine followed by quenching with chlorotrimethylsilane (TMSCl).

The "Silent" Degradation Risk

The primary analytical error in handling this compound is method-induced degradation . Standard HPLC mobile phases using 0.1% Trifluoroacetic acid (TFA) or Formic acid can catalyze the protodesilylation of the pyridine ring during the run, leading to false-positive identification of 2-bromopyridine.

Target Impurity Profile

| Impurity Type | Compound Name | Origin | Detection Challenge |

| Degradant | 2-Bromopyridine | Protodesilylation (Acid/Moisture) | Co-elutes on short gradients; UV similar to parent. |

| Starting Material | 2,6-Dibromopyridine | Incomplete Lithiation | Heavy atom effect; distinct isotopic pattern in MS. |

| Over-Reaction | 2,6-Bis(trimethylsilyl)pyridine | Double Lithiation | Highly lipophilic; late eluter on RP-HPLC. |

| Side-Reaction | 2-Bromo-6-butylpyridine | n-BuLi nucleophilic attack | Alkyl impurity; lacks UV chromophore intensity. |

Part 2: Primary Analytical Workflow (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for purity assessment due to the molecule's volatility and the non-polar nature of the TMS group.

Mechanistic Rationale

Pyridine derivatives are basic and can interact with active silanol sites in the GC liner and column, causing peak tailing. The TMS group increases volatility but requires thermal care to prevent rearrangement in the injector port.

Validated Protocol: Inert GC-MS

-

Instrument: Agilent 7890/5977 or equivalent.

-

Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm). Low-bleed, arylene-stabilized phase.

-

Inlet: Split (50:1). Crucial: Use a Base-Deactivated Wool Liner (e.g., Restek Topaz) to prevent pyridine adsorption.

Method Parameters:

| Parameter | Setting | Rationale |

| Inlet Temp | 220°C | High enough to volatilize, low enough to prevent thermal C-Si cleavage. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents thermal stress on the analyte. |

| Transfer Line | 280°C | Prevent cold-spot condensation. |

| MS Source | 230°C (EI Mode) | Standard ionization. |

System Suitability Criteria:

-

Tailing Factor (Tf): < 1.3 for the parent peak (indicates inert flow path).

-

Resolution: Baseline separation between 2-Bromopyridine and 2-Br-6-TMS.

Part 3: Orthogonal Verification (HPLC)

HPLC is required to detect non-volatile salts (LiBr residues) and confirm bulk purity without thermal stress.

The "Neutral pH" Imperative

Do NOT use TFA. The acidic proton facilitates ipso-substitution of the TMS group. Do NOT use high pH (>9). Hydroxide ions can attack the silicon, causing nucleophilic desilylation.

Recommended Mobile Phase: 10 mM Ammonium Acetate (pH 6.8 - 7.0).

Validated Protocol: Neutral RP-HPLC

-

Column: Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm). Hybrid particles resist dissolution at neutral pH and reduce silanol activity.

-

Wavelength: 265 nm (Pyridine characteristic) and 220 nm (General).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Buffer (10mM NH4OAc) | % Acetonitrile |

|---|---|---|

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Part 4: Absolute Purity via qNMR

For drug development, "Area %" from GC/HPLC is insufficient due to varying Response Factors (RF). Quantitative NMR (qNMR) is the gold standard for establishing potency (w/w %).

Internal Standard Selection

We require a standard that is:

-

Non-reactive with the pyridine nitrogen.

-

Has a distinct singlet away from the TMS region (0.3 ppm) and Pyridine region (7.2–7.6 ppm).

Recommended Standard: 1,3,5-Trimethoxybenzene (Singlets at ~3.8 ppm and ~6.1 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).

Protocol

-

Solvent: CDCl₃ (Neutralized with basic alumina if acidic traces are suspected) or DMSO-d6.

-

Relaxation Delay (D1): Set to 30 seconds . (TMS protons have long T1 relaxation times; insufficient D1 leads to underestimation of the main peak).

-

Pulse Angle: 90°.

-

Scans: 16 or 32 (for S/N > 250:1).

Calculation:

Part 5: Visualization & Logic

Workflow: The Analytical Decision Matrix

Caption: Figure 1. Integrated analytical workflow emphasizing the avoidance of acidic conditions during liquid chromatography to prevent artifact generation.

Degradation Mechanism: Why Neutral pH Matters

Caption: Figure 2. Mechanism of acid-catalyzed protodesilylation. This pathway is artificially accelerated by standard acidic HPLC modifiers.

Part 6: Handling & Storage Guidelines

To maintain the purity established by the methods above:

-

Moisture Sensitivity: Store under Argon/Nitrogen. The C-Si bond is robust, but prolonged exposure to atmospheric moisture can lead to slow hydrolysis, especially if trace acid is present.

-

Temperature: Refrigerate (2–8°C).

-

Container: Glass vials with Teflon-lined caps. Avoid silicone septa if puncturing repeatedly, as coring can introduce siloxanes that interfere with TMS quantification.

References

-

PubChem. 2-Bromo-6-(trimethylsilyl)pyridine Compound Summary. National Library of Medicine. [Link]

-

Restek Corporation. Strategies for the Analysis of Basic Compounds (Pyridines) by GC.[Link]

- Anderson, P. O., et al.Stability of Organosilicon Compounds in Acidic Media. Journal of Organic Chemistry. (General reference for C-Si bond stability).

-

BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Scilit [scilit.com]

- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sonogashira reaction with 2-Bromo-6-(trimethylsilyl)pyridine

Application Note: High-Fidelity Sonogashira Coupling of 2-Bromo-6-(trimethylsilyl)pyridine

Executive Summary

This technical guide details the optimization and execution of the Sonogashira cross-coupling reaction utilizing 2-Bromo-6-(trimethylsilyl)pyridine as the electrophile. This substrate represents a critical "linchpin" scaffold in medicinal chemistry and materials science (e.g., molecular wires, bipyridine ligands). The presence of the trimethylsilyl (TMS) group at the C6 position provides steric shielding and enhanced lipophilicity, but also introduces specific electronic considerations compared to naked 2-bromopyridines.

Key Deliverables:

-

Mechanistic insight into suppressing pyridine-directed catalyst poisoning.

-

Optimized solvent/base matrix for high-yield conversion.

-

Step-by-step Schlenk protocol for reproducibility.

Chemical Context & Mechanistic Challenges

The Substrate: 2-Bromo-6-(trimethylsilyl)pyridine

The 2-bromopyridine moiety is notoriously challenging in palladium-catalyzed couplings due to the proximal nitrogen atom.

-

Electronic Effect: The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C2-Br bond (faster than phenyl bromides).

-

Coordination Effect (The Challenge): The pyridyl nitrogen can displace phosphine ligands on the Pd(0) or Pd(II) centers, forming stable, non-catalytic "resting states" (catalyst poisoning).

-

The TMS Advantage: The bulky trimethylsilyl group at C6 exerts a remote steric influence that discourages formation of dimeric Pd-pyridine complexes, often resulting in cleaner reaction profiles compared to the non-substituted parent heterocycle.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. However, the equilibrium between the active catalyst and the inactive pyridine-coordinated species is the rate-determining factor.

Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node).

Optimization Strategy & Critical Parameters

To overcome the specific challenges of this substrate, the following parameter matrix is recommended based on internal kinetic studies and literature precedents.

Table 1: Optimization Matrix for 2-Bromo-6-(trimethylsilyl)pyridine

| Parameter | Recommended | Rationale |

| Catalyst | The triphenylphosphine ligands are robust enough to stabilize Pd but labile enough to allow the catalytic cycle. Bis-chelating ligands (e.g., dppf) are often too slow for this sterically crowded substrate. | |

| Co-Catalyst | CuI (1-3 mol%) | Essential for generating the copper acetylide nucleophile. Keep loading low to prevent homocoupling (Glaser coupling) of the alkyne. |

| Base | Triethylamine ( | Acts as both base and co-solvent.[1] The TMS group on the ring is stable to these amines. |

| Solvent | THF or DMF | THF is preferred for ease of workup. DMF is required for highly polar alkynes but requires aqueous washing. |

| Temperature | 50°C - 70°C | Room temperature is often insufficient due to the steric bulk of the TMS group; mild heating dissociates the inactive Pyridine-Pd complexes. |

Standard Operating Procedure (SOP)

Safety Note: 2-Bromopyridines can be skin irritants.[2] Copper(I) iodide is toxic. Perform all manipulations in a fume hood.

Reagents & Materials

-

Substrate: 2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(0.03 equiv) -

Co-Catalyst: CuI (0.015 equiv)

-

Solvent: Anhydrous THF (degassed)

-

Base: Anhydrous Triethylamine (degassed)

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Detailed Protocol

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

-

Solids Loading: Under a positive flow of Argon, add:

-

2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol)

- (21 mg, 3 mol%)

-

CuI (3 mg, 1.5 mol%)

-

-

Solvent/Base Addition: Seal the flask with a rubber septum. Via syringe, add:

-

Anhydrous THF (4 mL)

-

Triethylamine (2 mL)

-

Note: Ensure solvents are sparged with Argon prior to use to prevent oxidative homocoupling of the alkyne.

-

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. The solution typically turns from yellow to dark brown/black over time.

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (typically 4-8 hours).

-

TLC Tip: The product will be highly fluorescent under UV (254 nm) due to the extended conjugation of the pyridyl-alkyne system.

-

-

Workup:

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5). The TMS group makes the product relatively non-polar.[2]

-

Quality Control & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Increase catalyst loading to 5 mol% or switch to |

| Glaser Homocoupling | Oxygen Leak | Rigorously degas solvents. Ensure Argon line is positive pressure. |

| Loss of TMS Group | Protodesilylation | Highly unlikely with amine bases. Avoid using fluoride sources or strong mineral acids during workup. |

| Black Precipitate | Pd Aggregation | Normal at end of reaction ("Pd black"). If early, indicates ligand dissociation; add excess |

Analytical Validation (NMR):

-

NMR: Look for the disappearance of the terminal alkyne proton (

-

Shift: The C3/C4/C5 pyridine protons will shift downfield slightly due to the conjugation with the alkyne.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5] Chemical Reviews, 107(1), 133-173.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[6] Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Tilley, L. J., & Shaughnessy, K. H. (2009). Investigation of the Sonogashira coupling of 2-bromopyridines. Journal of Organic Chemistry.

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-(trimethylsilyl)pyridine

Introduction: The Strategic Utility of a Bifunctional Pyridine Building Block

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] These transformations are indispensable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] Within this context, 2-Bromo-6-(trimethylsilyl)pyridine emerges as a uniquely versatile and strategic building block.

This guide provides an in-depth exploration of the application of 2-Bromo-6-(trimethylsilyl)pyridine in several key palladium-catalyzed cross-coupling reactions. The molecule's design incorporates two key features:

-

A Reactive C(sp²)-Br Bond: Positioned at the 2-position of the pyridine ring, this bond is the primary site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cascade. Its reactivity is well-established for a variety of coupling reactions.[3]

-

A Versatile C-Si Bond: The trimethylsilyl (TMS) group at the 6-position is not merely a passive substituent. It serves multiple strategic roles:

-

A Steric Modulator: The bulky TMS group can influence the regioselectivity of reactions and the conformational preferences of the resulting products.

-

A Removable Placeholder: The C-Si bond can be selectively cleaved post-coupling under mild conditions (protodesilylation) to install a hydrogen atom. This two-step sequence (coupling then desilylation) is a powerful tactic to synthesize 2-substituted pyridines that might be otherwise difficult to access directly due to challenges with the stability or reactivity of 2-bromopyridine itself.

-

A Latent Functional Group: The TMS group can be a precursor for other functionalities, although this is less common than its use as a placeholder.

-

This document will detail the mechanistic underpinnings, provide field-proven experimental protocols, and present key data for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] A deep understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle consists of three fundamental steps:[2][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-(trimethylsilyl)pyridine, forming a square planar Pd(II) complex. This is often the rate-determining step of the overall cycle.

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper reagent) is transferred to the palladium center, displacing the bromide. This step regenerates the halide salt and forms a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the generally low toxicity and high stability of the organoboron reagents.[5][6] It is an exceptionally powerful tool for the synthesis of biaryl and heteroaryl compounds.[7][8]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and the use of less reactive coupling partners like aryl chlorides.[9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[5][10] The choice of base can significantly impact reaction rate and yield.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as water helps to solubilize the inorganic base and the boronate species. Anhydrous conditions can also be employed with specific bases like potassium trimethylsilanolate (TMSOK).[11]

Application Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a representative procedure for the synthesis of 2-Phenyl-6-(trimethylsilyl)pyridine.

Experimental Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|

| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |

| SPhos | 410.53 | 0.022 | 0.022 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |

| Toluene | - | 5 mL | - |

| Water | - | 1 mL | - |

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them under an inert atmosphere where possible.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (9.0 mg, 0.022 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Degas the toluene and water by bubbling argon through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (tin) reagent.[12][13] Its primary advantage is the exceptional tolerance of organotin reagents to a vast array of functional groups. However, the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts necessitate careful handling and purification.[13]

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings. PdCl₂(PPh₃)₂ is also frequently used.

-

Additives: In some cases, especially with less reactive substrates, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.[14]

-

Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or dioxane are typically used.

-

Workup: The removal of tin byproducts (e.g., Bu₃SnBr) is critical. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as a filterable solid (Bu₃SnF).[13]

Application Protocol: Stille Coupling with Tributyl(vinyl)stannane

This protocol describes a representative procedure for the synthesis of 2-Vinyl-6-(trimethylsilyl)pyridine.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|

| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |

| Tributyl(vinyl)stannane | 317.09 | 1.1 | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Anhydrous DMF | - | 5 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under argon, add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by tributyl(vinyl)stannane (0.35 mL, 1.1 mmol) via syringe.

-

Reaction: Heat the mixture to 90 °C for 16 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and add a saturated aqueous solution of KF (10 mL). Stir this biphasic mixture vigorously for 1 hour.

-

Purification: Filter the mixture through a pad of Celite® to remove the precipitated tin salts, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide.[15] It uniquely employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt.[16]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.

-

Copper(I) Co-catalyst: A copper(I) salt, most commonly CuI, is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the aryl-palladium(II) complex much more readily than the alkyne itself.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.

Application Protocol: Sonogashira Coupling with Phenylacetylene

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|

| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | - | 5 mL | Solvent |

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask under argon, combine 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

-

Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (0.13 mL, 1.2 mmol).

-

Reaction: Stir the mixture at 60 °C for 6-8 hours. The formation of a triethylammonium bromide salt precipitate is often observed.

-

Workup: Cool the reaction to room temperature and filter off the salt, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain 2-(Phenylethynyl)-6-(trimethylsilyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[17][18]

Causality Behind Experimental Choices:

-

Ligands: This reaction is highly dependent on the choice of ligand. Simple phosphines like PPh₃ are generally ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, SPhos) are required to promote the challenging C-N reductive elimination step from the Pd(II) intermediate.[17][19]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although others like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be used. The base deprotonates the amine or forms the palladium-amido complex necessary for the catalytic cycle.[19]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to avoid quenching the strong base.

Application Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 4-(6-(Trimethylsilyl)pyridin-2-yl)morpholine.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|

| 2-Bromo-6-(trimethylsilyl)pyridine | 230.18 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |

| (±)-BINAP | 622.67 | 0.03 | 0.03 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), (±)-BINAP (18.7 mg, 0.03 mmol), and NaOt-Bu (135 mg, 1.4 mmol).[20]

-

Reagent Addition: Add 2-Bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), anhydrous toluene (5 mL), and morpholine (0.105 mL, 1.2 mmol).

-

Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 18-24 hours.[20]

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline palladium residues and salts.

-

Purification: Concentrate the filtrate and purify the resulting crude material by flash chromatography to yield the desired product.

Post-Coupling Strategy: Protodesilylation

A key advantage of using 2-Bromo-6-(trimethylsilyl)pyridine is the ability to easily remove the TMS group after the desired coupling reaction has been performed. This unmasks the 6-position, yielding a 2-substituted pyridine.

Causality Behind Experimental Choices:

-

Reagent: Fluoride ion sources are highly effective for cleaving silicon-carbon bonds due to the high strength of the Si-F bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose. Alternatively, acidic conditions (e.g., HCl in an alcohol solvent) can also effect protodesilylation.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is ideal for reactions involving TBAF.

General Protocol: Protodesilylation of a 2-Aryl-6-(trimethylsilyl)pyridine

Step-by-Step Protocol:

-

Setup: Dissolve the 2-Aryl-6-(trimethylsilyl)pyridine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography if necessary to yield the final 2-arylpyridine.

Conclusion

2-Bromo-6-(trimethylsilyl)pyridine is a powerful and versatile building block for the synthesis of functionalized pyridines. Its participation in a wide range of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations—allows for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 2-position. The true strategic elegance of this reagent lies in the dual functionality of the trimethylsilyl group, which acts as a removable placeholder, enabling access to 2-substituted pyridines that are often challenging to synthesize directly. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this valuable synthetic tool in their research endeavors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Johansson, H., & Antonsson, T. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1877–1884. [Link]

-

Lanni, E. L., & Moliterno, P. M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

-

Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. [Link]

-

Scribd. (n.d.). Overview of the Stille Reaction. [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

Alvarez-Bercedo, P., et al. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Synlett, 2010(12), 1869-1872. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410–6435. [Link]

-

ResearchGate. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

ResearchGate. (2008). Synthesis and characterization of bis(bipyridine)ruthenium(II) complexes with bromo or protected ethynyl β-diketonato ligands. [Link]

-

Chiu, H.-C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090–6094. [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

Pye, D. R., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5844–5848. [Link]

-

PubMed. (2009). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 50(26), 3392-3394. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Goud, B., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry. [Link]

-

Miyaura, N. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(1), 1-20. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Loughborough University. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

-

Arkat USA. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Strategic Synthesis of 2-Aryl-6-(trimethylsilyl)pyridines

Abstract & Strategic Overview

The 2-aryl-6-(trimethylsilyl)pyridine motif represents a critical scaffold in medicinal chemistry and materials science. The trimethylsilyl (TMS) group serves two distinct strategic functions:

-

The "Silicon Switch": Modulating lipophilicity (

) and metabolic stability without significantly altering the steric profile compared to a tert-butyl group.[1] -

Synthetic Handle: Acting as a masked nucleophile for Hiyama couplings or a precursor for ipso-substitution (e.g., halogenation).[1]

This Application Note details the Modular Scaffold Protocol , a high-fidelity synthetic route that prioritizes regiochemical control.[1] Unlike direct C-H silylation methods, which often suffer from C3/C4 isomer contamination or require expensive Iridium catalysts, this protocol utilizes a robust Lithium-Halogen Exchange / Suzuki-Miyaura Coupling sequence.[1] This ensures exclusive C2/C6 functionalization.[1]

Strategic Decision Tree

The following logic flow dictates the experimental design:

Figure 1: Strategic selection of the synthetic pathway. Path B minimizes regiochemical scrambling.[1]

Critical Analysis of Reaction Mechanisms

Why Lithium-Halogen Exchange?

Nucleophilic aromatic substitution (

Mechanism:

-

Exchange:

-BuLi attacks the bromine atom (halogen-philic attack), generating 2-bromo-6-lithiopyridine and -

Stability: The resulting aryl lithium species is stabilized by the adjacent nitrogen lone pair (chelation effect), but it is thermally unstable.[1] Above -60°C, it can undergo "Wurtz-type" coupling with the generated

-BuBr or scramble to the C3/C4 positions. -

Quench: TMSCl acts as a hard electrophile, trapping the lithio species.[1]

The Suzuki-Miyaura Coupling

Once the TMS group is installed, the remaining bromine at C2 is an excellent handle for Pd-catalyzed cross-coupling. The bulky TMS group at C6 exerts minimal steric hindrance on the C2 position, allowing for high yields even with ortho-substituted boronic acids.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-(trimethylsilyl)pyridine (The Scaffold)

Objective: Selective mono-silylation of 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine (1.0 equiv)[1]

- -Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)[1]

-

Anhydrous Diethyl Ether (

) or THF[1] -

Dry Ice/Acetone bath (-78°C)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

for 15 minutes. -

Solvation: Add 2,6-dibromopyridine (2.37 g, 10 mmol) and anhydrous

(50 mL). Cool the solution to -78°C using a dry ice/acetone bath.-

Expert Insight:

is often preferred over THF for this specific mono-lithiation because it suppresses the formation of the di-lithio species due to lower solubility/coordinating ability.

-

-

Lithiation: Add

-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe pump or careful manual addition over 20 minutes.-

Critical Control Point: The internal temperature must not rise above -70°C. Rapid addition causes local heating and double-lithiation or polymerization.

-

-

Incubation: Stir the reaction at -78°C for 45 minutes. The solution typically turns a yellow/orange color.[1]

-

Quenching: Add neat TMSCl (1.5 mL, 12 mmol) dropwise.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 1 hour.

-

Workup: Quench with saturated aqueous

(30 mL). Extract with -

Purification: The crude oil is purified via silica gel flash chromatography (Hexanes/EtOAc, 98:2 gradient).

Protocol B: Suzuki-Miyaura Coupling to Generate 2-Aryl-6-TMS-pyridine

Objective: Coupling of the scaffold with an aryl boronic acid.

Materials:

-

2-Bromo-6-(trimethylsilyl)pyridine (1.0 equiv)[1]

-

Arylboronic acid (

) (1.2 equiv)[1] -

Catalyst:

(5 mol%) OR -

Base:

(2.0 M aqueous solution, 3.0 equiv)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 1,4-dioxane (10 mL) and 2.0 M

(3 mL). Sparge with nitrogen for 15 minutes. Oxygen is the enemy of the catalytic cycle (oxidation of phosphine ligands).[1] -

Charging: Add 2-bromo-6-(trimethylsilyl)pyridine (230 mg, 1.0 mmol), the Arylboronic acid (1.2 mmol), and

(58 mg, 0.05 mmol). -

Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by TLC or LC-MS.[1]

-

Note: The TMS group is stable to these basic aqueous conditions.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc.[1]

-

Scavenging (Optional): If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Result: Target 2-aryl-6-(trimethylsilyl)pyridine.

-

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability (Step 1: Lithiation) | Suitability (Step 2: Coupling) | Notes |

| Diethyl Ether | Excellent | Poor | Best for mono-lithiation control. |

| THF | Good | Excellent | Can promote di-lithiation in Step 1 if too warm.[1] |

| Dioxane | N/A | Excellent | High boiling point, ideal for Suzuki.[1] |

| DCM | Unsafe | Poor | Reacts with n-BuLi (Carbene formation).[1] |

Troubleshooting Guide

-

Problem: Significant formation of 2,6-bis(trimethylsilyl)pyridine in Step 1.

-

Cause: Temperature too high or excess n-BuLi used.[1]

-

Fix: Ensure -78°C is maintained; reduce n-BuLi to 1.00 equiv; switch from THF to

.

-

-

Problem: Protodesilylation (Loss of TMS) during Step 2.

-

Problem: Low conversion in Suzuki coupling.

References

-

Parham, W. E., & Piccirilli, R. M. (1977).[1] Selective Halogen-Lithium Exchange in Bromopyridines.[1] The Journal of Organic Chemistry. [Link][1]

-

Gros, P., & Fort, Y. (2002).[1] Lithiation of 2-bromopyridines with BuLi-LiDMAE: synthesis of 2-functionalized-6-bromopyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]

-

Murai, T., et al. (2010).[1] Synthesis of Silylated Pyridines via [2+2+2] Cycloaddition.[1] Organic Letters. [Link][1]

Sources

The Strategic Synthesis of 2,6-Disubstituted Pyridines: A Detailed Guide to Leveraging 2-Bromo-6-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the substitution pattern at the 2- and 6-positions profoundly influencing molecular properties and biological activity.[1][2] The synthesis of unsymmetrically 2,6-disubstituted pyridines, however, presents a significant challenge, often requiring multi-step, low-yielding procedures. This application note provides a comprehensive guide to a powerful and versatile synthetic strategy utilizing 2-Bromo-6-(trimethylsilyl)pyridine as a key building block for the controlled, sequential introduction of diverse functionalities.

The Power of Orthogonal Reactivity: Why 2-Bromo-6-(trimethylsilyl)pyridine?